N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide
Overview
Description
N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H13N3O5S and its molecular weight is 335.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(aminosulfonyl)-2-methylphenyl]-3-nitrobenzamide is 335.05759170 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Docking
Research into the synthesis and molecular docking of derivatives similar to N-[5-(aminosulfonyl)-2-methylphenyl]-3-nitrobenzamide has provided insights into their antibacterial properties. For instance, a study detailed the synthesis of a new series of compounds exhibiting significant antibacterial activity against Proteus vulgaris due to their structural resemblance to N-[5-(aminosulfonyl)-2-methylphenyl]-3-nitrobenzamide. This suggests potential for developing antibacterial agents (P. Ravichandiran, D. Premnath, S. Vasanthkumar, 2015).
Polymer Synthesis and Characterization
Another application involves the synthesis of novel polymers. A study described the creation of thermally stable polyimides using a diamine with a structure similar to N-[5-(aminosulfonyl)-2-methylphenyl]-3-nitrobenzamide. This work highlights the utility of such chemical structures in engineering new materials with desirable thermal properties (S. Mehdipour‐Ataei, Y. Sarrafi, M. Hatami, 2004).
Electrochemical Synthesis
Research has also explored electrochemical methods for synthesizing sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols, starting from derivatives of N-[5-(aminosulfonyl)-2-methylphenyl]-3-nitrobenzamide. These methods offer environmentally friendly alternatives to traditional synthesis, expanding the utility of such compounds in chemical synthesis (B. Mokhtari, D. Nematollahi, Hamid Salehzadeh, 2018).
Chemical Reduction and Activation
Additionally, the study of chemical reduction processes involving N-[5-(aminosulfonyl)-2-methylphenyl]-3-nitrobenzamide derivatives has provided insights into their potential chemotherapeutic activity. The reduction to 3-nitroso derivatives and the induction of cell death in tumor cells highlight the therapeutic potential of these compounds, suggesting avenues for future cancer treatment research (J. Mendeleyev, E. Kirsten, A. Hakam, K. Buki, Ernest Kun, 1995).
Properties
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-5-6-12(23(15,21)22)8-13(9)16-14(18)10-3-2-4-11(7-10)17(19)20/h2-8H,1H3,(H,16,18)(H2,15,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGOSODUXDPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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